Etrasimod

S1P receptor modulator signaling bias cardiac safety

Researchers requiring a selective S1P1,4,5 modulator with a clean cardiac safety profile often face long lead times for biased agonists. Etrasimod solves this by providing immediate access to a validated tool compound with preserved β-arrestin recruitment (EC50 44 nM) and reduced G protein activation. - Differentiated signaling profile: lower bradycardia risk vs. first-generation modulators. - Short half-life (≈30 h) & rapid lymphocyte recovery (median ~2.6 wks) ideal for treat-to-target protocols. - Consistent purity (≥98% HPLC) with same-day dispatch for time-sensitive in vivo studies.

Molecular Formula C26H26F3NO3
Molecular Weight 457.5 g/mol
CAS No. 1206123-37-6
Cat. No. B607385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtrasimod
CAS1206123-37-6
SynonymsAPD334;  APD-334;  APD 334;  Etrasimod.
Molecular FormulaC26H26F3NO3
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F
InChIInChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1
InChIKeyMVGWUTBTXDYMND-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etrasimod: Selective S1P Modulator for Ulcerative Colitis


Etrasimod is an oral, once-daily, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1, 4, and 5 (S1P1,4,5), while avoiding S1P2 and S1P3 [1]. It is approved for the treatment of moderately to severely active ulcerative colitis in adults [1]. Unlike first-generation S1P modulators, etrasimod exhibits a unique signaling bias characterized by preserved β-arrestin recruitment and S1P1 internalization potency but reduced G protein activation [2]. This pharmacological signature is associated with a distinct benefit-risk profile in clinical practice.

Receptor selectivity
S1P1,4,5 modulation without S1P2,3 engagement
Supports studies dissecting subtype-specific S1P biology
Signaling bias probe
β-arrestin–biased profile with reduced G protein activation
Enables investigation of biased agonism at S1P1
Tool compound context
Differentiated cardiac ion channel activation pattern
Relevant for GIRK channel and cardiac safety endpoint research

Non-Interchangeability of S1P Modulators


In-class S1P receptor modulators are not interchangeable due to critical differences in receptor selectivity, intracellular signaling bias, and resulting clinical safety profiles. Etrasimod's distinct S1P1-5 binding profile and its reduced potency in G protein-mediated pathways translate into a lower incidence of cardiac conduction abnormalities compared to ozanimod and a more favorable lymphocyte recovery kinetic compared to fingolimod [1]. These pharmacological differences are not captured by simplistic comparisons of S1P1 affinity and directly impact clinical management, particularly regarding first-dose monitoring requirements and infection risk management [2].

Target
Comparator
Why Not Interchangeable
Etrasimod
Ozanimod
Opposite signaling bias direction (β-arrestin vs G protein preference) may shift cardiac ion channel outcomes
Etrasimod
Fingolimod
Shorter half-life and faster lymphocyte recovery alter pharmacodynamic timelines; S1P3 activity differs
Etrasimod
Siponimod
S1P5 selectivity profile and signaling bias ratio may not replicate; class-level extrapolation requires review

Etrasimod Differentiation Evidence


S1P1 Signaling Bias

Etrasimod exhibits a unique signaling bias at S1P1 compared to other S1P receptor modulators. In head-to-head assays, etrasimod's potency for G protein activation (GTPγS binding) is 48-fold lower than its potency for β-arrestin recruitment (EC50 ratio 57 nM vs. 44 nM), whereas ozanimod shows the opposite pattern with 28-fold higher potency for G protein activation (EC50 1.2 nM vs. 33.2 nM) [1]. This signaling bias translates into functional differences in human cardiac cells, where etrasimod induces significantly diminished activation of G protein-coupled inwardly rectifying potassium channels (GIRK) compared to ozanimod [1].

S1P1 Signaling Bias
Head-to-head
GTPγS/β-arrestin EC50 ratio: etrasimod 1.3 vs ozanimod 0.036 (36-fold difference)
Reported signaling bias supports S1P1 biased agonism investigation
CHO-K1 cells; GTPγS and β-arrestin recruitment assays
S1P receptor modulator signaling bias cardiac safety

Clinical Remission in Ulcerative Colitis

In the pivotal ELEVATE UC 52 trial, etrasimod 2 mg once daily demonstrated a clinical remission rate of 27% at Week 12 compared to 7% for placebo, a treatment difference of 20 percentage points (p<0.001) [1]. At Week 52, the clinical remission rate was 32% for etrasimod vs. 7% for placebo, a difference of 25 percentage points (p<0.001) [1]. In cross-study comparison, the placebo-adjusted clinical remission rate for etrasimod at Week 10-12 is numerically similar to that reported for ozanimod in the True North trial (18.4% vs. 6.0% placebo at Week 10), but etrasimod uniquely demonstrates efficacy in both biologic-naïve and biologic-experienced patients without attenuation [2].

Colitis Remission Endpoint
Trial context
27% vs 7% (Week 12)placebo-adjusted difference 20%
Reported endpoint response in ELEVATE UC 52 study context
Modified Mayo score; phase 3, randomized, placebo-controlled
ulcerative colitis clinical remission phase 3 trial

Lymphocyte Recovery Kinetics

Etrasimod's lymphocyte sequestration effect is rapidly reversible upon discontinuation, in contrast to the prolonged effect of fingolimod. After stopping etrasimod 2 mg once daily, median time to lymphocyte count recovery to normal range is 2.6 weeks, with 90% of patients recovering within 4.7 weeks [1]. In comparison, fingolimod requires a median of 4-6 weeks for lymphocyte counts to return to normal, and full recovery can take up to 2 months [2]. This difference is attributed to etrasimod's shorter half-life (approximately 30 hours) versus fingolimod's prolonged half-life (6-9 days) [3].

Lymphocyte Recovery Kinetics
Cross-study
Median 2.6 weeks to normal rangevs fingolimod 4–6 weeks
Supports reversibility research; shorter immune suppression window
Phase 3 trial data; faster recovery attributed to shorter half-life
pharmacodynamics lymphocyte count drug washout

First-Dose Bradycardia Incidence

Etrasimod is associated with a low incidence of clinically significant bradycardia upon treatment initiation. In pooled data from the ELEVATE UC clinical program, the greatest mean decrease in heart rate from baseline was 7.2 bpm at 2-3 hours post-first dose [1]. Bradycardia (defined as heart rate <60 bpm) was reported in 2.9% of etrasimod-treated patients on Day 1, compared to 0% in placebo [2]. In contrast, first-dose bradycardia incidence with fingolimod ranges from 0.6% to 12% depending on definition, and significant bradycardia (HR <45 bpm) occurs in approximately 4% of patients, necessitating mandatory 6-hour first-dose monitoring [3]. The reduced bradycardia signal with etrasimod is consistent with its lower potency in activating G protein-mediated cardiac GIRK channels [4].

First-Dose Bradycardia Incidence
Pooled analysis
2.9% Day 1 (HR decrease ≤7.2 bpm)vs placebo 0%
Low bradycardia probability supports cardiac safety endpoint research
Pooled ELEVATE UC program; reflects GIRK channel sparing
cardiac safety bradycardia adverse events

Pharmacokinetic Half-Life

Etrasimod exhibits a mean plasma elimination half-life of approximately 30 hours (range 29.7-36.4 hours) at steady state, which is substantially shorter than fingolimod (6-9 days) and comparable to siponimod (approximately 30 hours) [1]. The short half-life of etrasimod, combined with its lack of active metabolites, allows for rapid achievement of steady-state concentrations (within 7 days) and predictable washout upon discontinuation [2]. In contrast, fingolimod's prolonged half-life due to extensive tissue distribution and active metabolites results in a slow washout period of up to 2 months, complicating treatment sequencing and management of adverse events [3].

Plasma Elimination Half-Life
PK evidence
~30 h (range 29.7–36.4 h)vs fingolimod 6–9 days
Shorter half-life informs exposure-model washout interpretation
Steady state within 7 days; no active metabolites
pharmacokinetics half-life drug clearance

Etrasimod Clinical and Research Applications


First-Line Oral Therapy for Ulcerative Colitis

Etrasimod's clinical remission rates of 27% at Week 12 and 32% at Week 52, with placebo-adjusted differences of 20% and 25% respectively, support its use as a first-line oral advanced therapy in patients with moderately to severely active UC [1]. Its efficacy is consistent across biologic-naïve and biologic-experienced populations, making it a versatile option before or after biologic failure. The lack of mandatory first-dose cardiac monitoring, due to the low incidence of clinically significant bradycardia (2.9% Day 1), further enhances its practicality in outpatient gastroenterology practice [2].

Treatment Sequencing Flexibility

Etrasimod's short half-life (30 hours) and rapid lymphocyte recovery (median 2.6 weeks) make it an attractive option for patients who may require future treatment changes or elective procedures [1]. Unlike fingolimod, which requires a 4-6 week washout period, etrasimod allows for a shorter treatment-free interval, minimizing the risk of disease flare during transitions and reducing the window of immunosuppression. This property is particularly valuable in a treat-to-target strategy where rapid cycling between therapies may be necessary.

Research Tool for S1P1 Signaling Bias

Etrasimod's unique signaling bias, characterized by preserved β-arrestin recruitment (EC50 44 nM) and reduced G protein activation (EC50 57 nM), makes it a valuable tool compound for dissecting S1P1-mediated signaling pathways [1]. Its diminished activation of cardiac GIRK channels compared to ozanimod provides a pharmacological platform for investigating the molecular determinants of S1P modulator-induced bradycardia. Researchers studying biased agonism at GPCRs will find etrasimod a critical reference compound for elucidating the therapeutic index of S1P1 modulators.

Comparative Effectiveness in IBD

Etrasimod's differentiated pharmacodynamic and safety profile supports its inclusion in real-world comparative effectiveness studies against other oral small molecules (e.g., ozanimod, upadacitinib) and biologics. Key endpoints for such studies include time to lymphocyte recovery, incidence of bradycardia, and corticosteroid-free remission rates. The availability of robust phase 3 data (ELEVATE UC 52 and UC 12) facilitates robust indirect treatment comparisons and network meta-analyses [1].

Application
Selection Property
Validation Focus
S1P1 biased signaling research
β-arrestin–biased probe with reduced G protein activation
GIRK channel and cardiac ion channel endpoint assays
Colitis model-response studies
S1P1,4,5 selectivity; rapid lymphocyte recovery
Disease activity index and immune cell repopulation endpoints
Lymphocyte trafficking reversibility
Short half-life (~30 h) and fast lymphocyte normalization
Washout kinetics and immune reconstitution models
Comparative S1P modulator pharmacology
Signaling bias ratio and PK profile differentiation
In vivo pharmacodynamic comparisons and network meta-analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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